molecular formula C11H9ClN2O3 B3014129 Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 730949-68-5

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B3014129
CAS No.: 730949-68-5
M. Wt: 252.65
InChI Key: AKOLVCTUEUWOIR-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is utilized in the synthesis of various novel compounds. For instance, it is used in the reaction with aliphatic primary amines to yield derivatives like 2-alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-B]quinazolin-6-ones (Kulik et al., 2007). Similarly, it participates in the synthesis of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives with antimicrobial properties (El-zohry & Abd-Alla, 2007).

Structural Analysis and Characterization

  • The compound is also significant in the structural analysis and molecular characterization of various derivatives. Studies involving X-ray structural analysis have been conducted to establish the structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates (Rudenko et al., 2012).

Pharmaceutical Research

  • In pharmaceutical research, derivatives synthesized using this compound have been evaluated for various biological activities. For example, some derivatives show myorelaxant activity and potential as potassium channel openers, as studied in isolated rabbit gastric fundus (Gündüz et al., 2008). Additionally, certain derivatives exhibit promising anticancer activity, highlighting its significance in the development of new anticancer agents (Li et al., 2010).

Chemical Transformations

  • The compound is involved in various chemical transformations, such as the synthesis of 1,2,3,4-tetrahydroquinazolines and the study of their alkylation (Gromachevskaya et al., 2017). It also plays a role in the preparation of quinazoline derivatives with significant antimicrobial and antibacterial activities (Cooper et al., 1990).

Green Chemistry Approaches

  • Recent studies also focus on green chemistry approaches, using this compound for the one-pot synthesis of 2,3-dihydroquinazoline-4(1H)-ones under solvent-free conditions, indicating its role in environmentally friendly chemical processes (Azimi & Azizian, 2016).

Mechanism of Action

Target of Action

Chloroalkyl ethers, a class of compounds to which this compound belongs, are known to act as alkylating agents . Alkylating agents are capable of introducing an alkyl group into biologically active molecules, which can lead to changes in their properties and functions.

Mode of Action

The compound likely interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent to a target molecule, which can be a protein, DNA, or other cellular component. This can result in changes to the target molecule’s structure and function, potentially altering cellular processes or functions .

Biochemical Pathways

Alkylating agents like this compound can affect various biochemical pathways by modifying key molecules involved in these pathways .

Result of Action

The molecular and cellular effects of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate’s action would depend on the specific targets it interacts with and the nature of these interactions. As an alkylating agent, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes or functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, chloroalkyl ethers are known to be strong alkylating agents with attendant dangers, and these compounds are classified as human carcinogens .

Safety and Hazards

Chloromethyl methyl ether (CMME) is considered hazardous. It is highly flammable, toxic if inhaled, and suspected of causing cancer .

Future Directions

Quinazolinone and quinazoline derivatives, which are structurally related to your compound, have been studied for their wide range of biological activities. They have been used to treat inflammatory conditions, mainly by inhibiting the COX pathway and the Nuclear Factor Kappa B (NF-κb) pathway .

Properties

IUPAC Name

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOLVCTUEUWOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl 2-aminoterephthalate (1.70 g, 8.1 mmol) in 4.0 M hydrochloric acid in 1,4-dioxane (20 mL) was added chloroacetonitrile (0.88 mL, 14 mmol). The reaction mixture was heated to 50° C. and stirred for 3 h. The mixture was then cooled to rt, concentrated and the residue was twice co-evaporated with toluene. Water was added and the solid was filtered to afford methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.8 g, 88%). LC-MS: (FA) ES+ 253; 1H NMR (400 MHz, DMSO) δ 12.81 (s, 1H), 8.23 (d, J=8.2 Hz, 1H), 8.14 (d, J=1.1 Hz, 1H), 8.02 (dd, J=8.2, 1.6 Hz, 1H), 4.57 (s, 2H), 3.92 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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